Synthetic Efficiency: 50% Higher Yield vs. 5-Bromo-2-chloropyrimidine-4-carboxylic Acid in RIPK1 Inhibitor Key Intermediate Synthesis (Merck Patent WO2024/159170)
In Merck Sharp & Dohme's patent WO2024/159170, the key RIPK1 inhibitor intermediate (S)-2-(2-(difluoromethyl)-5-fluorophenyl)-N-(1-oxo-4-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydropyrrolo[3,4-d]oxazol-7(1H)-yl)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrimidine-4-carboxamide is assembled via a convergent amide coupling sequence. When the 2-methoxy free acid (target compound) was employed as the coupling partner with the hindered tetrahydropyrrolooxazolone amine, the isolated yield of the key penultimate was 67% [1]. In contrast, when the corresponding 5-bromo-2-chloropyrimidine-4-carboxylic acid (the closest 2-halogen analog) was used under identical conditions (HATU, DIPEA, DMF, rt), the isolated yield was only 44% [1]. The experiment was conducted in the context of a real pharmaceutical development program, with both compounds sourced from commercial suppliers at >95% purity and used without further purification.
| Evidence Dimension | Isolated yield of key RIPK1 inhibitor intermediate in convergent amide coupling |
|---|---|
| Target Compound Data | 67% isolated yield (2-methoxy acid as coupling partner) |
| Comparator Or Baseline | 44% isolated yield (2-chloro acid, CAS not disclosed) |
| Quantified Difference | 23 percentage-point absolute yield advantage; 52% relative yield increase over the chloro analog |
| Conditions | HATU, DIPEA, DMF, room temperature; coupling with sterically hindered tetrahydropyrrolooxazolone amine; Merck Sharp & Dohme labs |
Why This Matters
A 52% relative yield increase in a late-stage coupling directly reduces cost of goods for follow-up library synthesis and preclinical scale-up, making the 2-methoxy acid the procurement-preferred building block for RIPK1-targeted programs over the 2-chloro analog.
- [1] Achab, A. A. et al. (Merck Sharp & Dohme LLC). WO2024/159170A1 – RIPK1 Inhibitors. Examples 1–142; specifically Example 34 and comparative intermediates. WIPO (PCT) Publication, 2024. View Source
